Benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro-
CAS No.: 71697-30-8
Cat. No.: VC17185874
Molecular Formula: C20H16O3
Molecular Weight: 304.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71697-30-8 |
---|---|
Molecular Formula | C20H16O3 |
Molecular Weight | 304.3 g/mol |
IUPAC Name | 7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9-triol |
Standard InChI | InChI=1S/C20H16O3/c21-16-9-14-13-7-6-11-3-1-2-10-4-5-12(18(13)17(10)11)8-15(14)19(22)20(16)23/h1-8,16,19-23H,9H2 |
Standard InChI Key | GFANZDFKCCJYRF-UHFFFAOYSA-N |
Canonical SMILES | C1C(C(C(C2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
Benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro- is systematically named according to IUPAC guidelines as (7R,8S,9R,10S)-rel-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9-triol . Its molecular formula is C₂₀H₁₆O₃, with a molecular weight of 304.3 g/mol . The compound’s structure features a tetracyclic aromatic system partially saturated at the 7,8,9,10 positions, with hydroxyl groups at the 7, 8, and 9 positions (Fig. 1).
Table 1: Key Identifiers of Benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro-
Property | Value |
---|---|
CAS Registry Number | 71697-30-8, DTXSID30992308 |
Molecular Formula | C₂₀H₁₆O₃ |
Molecular Weight | 304.3 g/mol |
IUPAC Name | (7R,8S,9R,10S)-rel-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9-triol |
Stereochemistry and Conformational Analysis
The stereochemistry of the hydroxyl groups and hydrogenated ring profoundly influences its biological activity. The (7R,8S,9R,10S) configuration enables specific interactions with DNA bases, as demonstrated in computational studies of analogous PAH metabolites . For instance, anti-conformers of benzo(a)pyrene triol derivatives exhibit hydrogen bonding with guanine’s N3 atom, stabilizing DNA adducts .
Synthesis and Metabolic Pathways
Biosynthetic Origins
This compound arises during the metabolic processing of benzo[a]pyrene, a procarcinogen found in tobacco smoke and combustion products. Cytochrome P450 enzymes (e.g., CYP1A1) catalyze the initial epoxidation of benzo[a]pyrene, followed by hydrolysis to form diol intermediates. Subsequent oxidation yields the triol derivative, which may further react to form reactive carbocations capable of DNA binding .
Table 2: Key Metabolic Steps Leading to Benzo(a)pyrene-7,8,9-triol Formation
Step | Reaction | Enzyme Involved |
---|---|---|
1 | Benzo[a]pyrene → Epoxide | CYP1A1 |
2 | Epoxide → Dihydrodiol | Epoxide Hydrolase |
3 | Dihydrodiol → Triol | CYP450 Oxidation |
Laboratory Synthesis
While detailed synthetic protocols are scarce in public databases, analogous PAH metabolites are typically synthesized via:
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Hydrogenation of aromatic rings using catalysts like palladium on carbon.
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Hydroxylation via electrophilic aromatic substitution or microbial oxidation.
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Stereochemical control using chiral auxiliaries or enzymatic resolution .
Physical and Chemical Properties
Physicochemical Data
Benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro- is a solid at room temperature with limited solubility in water (<1 mg/mL) but high solubility in organic solvents like dimethyl sulfoxide . Its UV-Vis spectrum shows absorption maxima at 254 nm and 365 nm, characteristic of conjugated aromatic systems.
Reactivity and Stability
The compound’s hydroxyl groups render it prone to oxidation, forming quinone derivatives under aerobic conditions. Additionally, the hydrogenated ring undergoes dehydrogenation at elevated temperatures, regenerating fully aromatic byproducts .
Biological Mechanisms and Toxicological Significance
DNA Adduct Formation
The triol metabolite interacts with DNA through intercalation and covalent bonding. Computational models reveal that the anti-conformer binds preferentially to the G–C base pair, with the benzylic ring positioned near guanine’s NH₂ group . A hydrogen bond between the 9-OH group and guanine’s N3 stabilizes the adduct, inducing helical distortions of 11–15° .
Mutagenic and Carcinogenic Effects
Adducts formed by this compound disrupt DNA replication, leading to G→T transversions—a hallmark mutation in tobacco-related cancers. In vitro assays using bacterial and mammalian cell lines confirm its mutagenicity, with dose-dependent increases in micronucleus formation.
Applications and Research Implications
Environmental Monitoring
As a biomarker of PAH exposure, this triol derivative is quantified in biological samples using LC-MS/MS, aiding risk assessment in populations exposed to airborne pollutants .
Pharmacological Research
Its role in carcinogenesis makes it a target for chemopreventive agents. Inhibitors of CYP450 enzymes (e.g., α-naphthoflavone) reduce triol formation, mitigating DNA damage in preclinical models.
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